molecular formula C13H20ClNO4S B603056 3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide CAS No. 1216432-12-0

3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide

Cat. No.: B603056
CAS No.: 1216432-12-0
M. Wt: 321.82g/mol
InChI Key: YEPDTRXAPMRTDU-UHFFFAOYSA-N
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Description

3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. As a structurally engineered molecule, it features a benzenesulfonamide core—a privileged scaffold in medicinal chemistry known for its versatility in interacting with various biological targets . The compound is further substituted with a 3-butoxy group, a 4-chloro atom, and an N-(2-methoxyethyl) side chain, a design that may influence its physicochemical properties and binding affinity. This compound is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use. Hypothesized Research Applications & Value: Oncology & Enzymology Research: Given the established role of benzenesulfonamides as inhibitors of enzymes like carbonic anhydrase IX (CA-IX) , this compound could serve as a valuable chemical tool or intermediate in the synthesis of potential anticancer agents. Researchers may investigate its mechanism of action in relation to modulating enzymatic activity in hypoxic tumor environments. Antimicrobial Studies: Sulfonamide derivatives are a classical source of antimicrobial agents . This compound could be screened for its in vitro efficacy against a panel of Gram-positive and Gram-negative bacteria to explore novel structure-activity relationships. Chemical Biology & Probe Development: The structure of this benzenesulfonamide makes it a candidate for use in chemical biology, potentially as a starting point for developing molecular probes to study protein function or specific cellular pathways. Structure-Activity Relationship (SAR) Exploration: This compound is highly suited for medicinal chemistry programs aimed at building SAR models. Researchers can use it as a core structure to explore how modifications to the alkoxy, chloro, and N-alkyl side chains affect potency and selectivity against a target of interest . Researchers are encouraged to conduct their own thorough characterization and biological testing to validate all potential applications.

Properties

IUPAC Name

3-butoxy-4-chloro-N-(2-methoxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO4S/c1-3-4-8-19-13-10-11(5-6-12(13)14)20(16,17)15-7-9-18-2/h5-6,10,15H,3-4,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPDTRXAPMRTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCCOC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide typically involves multiple steps:

    Nitration and Reduction: The starting material, 4-chlorobenzene, undergoes nitration to form 4-chloronitrobenzene. This is followed by reduction to yield 4-chloroaniline.

    Sulfonation: 4-chloroaniline is then subjected to sulfonation using chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride.

    Substitution: The sulfonyl chloride is reacted with 2-methoxyethylamine to form 4-chloro-N-(2-methoxyethyl)benzenesulfonamide.

    Alkylation: Finally, the compound undergoes alkylation with butyl bromide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or other biological effects.

Comparison with Similar Compounds

Substituent Variations in Sulfonamide Derivatives

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Substituents Molecular Weight Key Properties/Applications Evidence Source
3-Butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide 4-Cl, 3-butoxy, N-(2-methoxyethyl) sulfonamide ~370 g/mol Hypothesized enzyme inhibition, antimicrobial N/A (Target)
SC-558 (Compound 1e) 4-Cl, 3-phenyl, N-(unsubstituted sulfonamide) ~320 g/mol COX-2 inhibition (IC₅₀ = 9 nM)
4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide 4-Cl, benzimidazole-linked, N-(3-methoxybenzyl) ~484 g/mol Kinase inhibition, anticancer research
2-Chloro-N-(3-methoxybenzoyl)benzene-sulfonamide 2-Cl, N-(3-methoxybenzoyl) sulfonamide ~325 g/mol Crystallographic study, structural analog
N-(4-(3-Chlorophenylamino)-3-cyano-7-trifluoroacetamido)benzene-1-sulfonamide 3-Cl, cyano, trifluoroacetamido ~450 g/mol Patent example, potential protease inhibition

Key Observations :

  • Chlorine Position : The 4-Cl substitution in the target compound and SC-558 (1e) is associated with enhanced binding to hydrophobic enzyme pockets (e.g., COX-2) compared to 2-Cl analogs .
  • Methoxyethyl vs. Methoxybenzyl : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to the bulkier 3-methoxybenzyl group in ’s benzimidazole derivative. This may enhance bioavailability .

Biological Activity

3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide, with the CAS number 1216432-12-0, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anti-inflammatory, antimicrobial, and possibly anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H20ClNO4SC_{13}H_{20}ClNO_4S, with a molecular weight of 321.82 g/mol. The compound's structure includes a sulfonamide group (-SO₂NH-) which is often associated with significant biological activity.

PropertyValue
CAS Number1216432-12-0
Molecular FormulaC₁₃H₂₀ClNO₄S
Molecular Weight321.82 g/mol

Biological Activity Overview

Research indicates that sulfonamides, including the target compound, exhibit a range of biological activities:

  • Anti-inflammatory Activity : Compounds similar to this compound have demonstrated significant anti-inflammatory effects in various animal models. For instance, studies show that certain sulfonamides can inhibit carrageenan-induced paw edema in rats, highlighting their potential as anti-inflammatory agents .
  • Antimicrobial Activity : The antimicrobial properties of sulfonamides are well-documented. In vitro studies have reported varying minimum inhibitory concentrations (MIC) against different bacterial strains. For example, related compounds have shown effective inhibition against E. coli and Staphylococcus aureus, suggesting that the target compound may share similar antimicrobial efficacy .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the benzene ring significantly influences the biological activity of sulfonamides. For instance, meta-substituted benzenesulfonamides have been shown to enhance inhibitory activity against metallo-beta-lactamases (MβLs), which are key targets in antibiotic resistance .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

Study 1: Anti-inflammatory Effects

In a study evaluating various benzenesulfonamides, compounds exhibited up to 94% inhibition of edema at specific dosages within hours post-administration. This suggests strong anti-inflammatory potential that may be applicable to treating conditions like arthritis .

Study 2: Antimicrobial Efficacy

A comparative analysis revealed that certain sulfonamides had MIC values ranging from 6.28 mg/mL to 6.72 mg/mL against pathogens such as Pseudomonas aeruginosa and Candida albicans. These findings indicate that the target compound may possess similar or improved antimicrobial properties due to its structural characteristics .

Study 3: Inhibitory Mechanisms

Research into the inhibitory mechanisms of related sulfonamides against MβLs demonstrated that these compounds could significantly reduce enzyme activity, highlighting their potential use in overcoming antibiotic resistance . The specific binding interactions between the sulfonamide group and metal ions in bacterial enzymes were elucidated through docking studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-butoxy-4-chloro-N-(2-methoxyethyl)benzene-1-sulfonamide, and what reaction conditions are critical for high yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group modifications. Key steps include coupling the sulfonyl chloride intermediate with a 2-methoxyethylamine derivative under inert atmospheres (e.g., nitrogen) and controlled temperatures (0–25°C). Solvent choice (e.g., DMF or THF) and catalysts (e.g., triethylamine) are critical for minimizing side reactions. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques such as HPLC (for purity assessment), NMR spectroscopy (¹H/¹³C for functional group verification), and mass spectrometry (HRMS for molecular weight confirmation) are essential. X-ray crystallography (if crystalline) can resolve stereochemical ambiguities, as demonstrated in analogous sulfonamide structures .

Q. What initial biological screening approaches are recommended to assess its activity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase isoforms) due to sulfonamides’ known targeting of metalloenzymes. Follow with antimicrobial susceptibility testing (MIC assays) against Gram-positive/negative bacteria. Use cell viability assays (e.g., MTT) for preliminary cytotoxicity profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (pH, temperature) or impurity interference. Perform meta-analyses to identify confounding variables. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Structural analogs with defined modifications (e.g., methoxy vs. ethoxy groups) can isolate structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s interaction mechanisms with biological targets?

  • Methodological Answer : Molecular docking (AutoDock/Vina) and molecular dynamics simulations (GROMACS) model binding modes to enzymes like carbonic anhydrase. Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity. Validate predictions with mutagenesis studies on target proteins .

Q. How can structural optimization enhance target binding affinity while minimizing off-target effects?

  • Methodological Answer : Use SAR-guided design :

  • Modify the butoxy chain length to optimize hydrophobic interactions.
  • Introduce halogen substituents (e.g., fluorine) at the 4-position to enhance electronegativity.
  • Replace the 2-methoxyethyl group with bioisosteres (e.g., pyrrolidine) to improve solubility.
    Validate via SPR and crystallography to confirm binding geometry .

Q. What experimental designs are suitable for determining pharmacokinetic properties (e.g., metabolic stability)?

  • Methodological Answer : Conduct in vitro metabolic studies using liver microsomes (human/rat) to assess CYP450-mediated degradation. Measure plasma protein binding (equilibrium dialysis) and permeability (Caco-2 assays). For in vivo profiling, use LC-MS/MS to quantify plasma half-life and tissue distribution in rodent models .

Data Analysis and Contradiction Management

Q. How should researchers handle variability in enzymatic inhibition data between recombinant vs. native enzyme preparations?

  • Methodological Answer : Recombinant enzymes may lack post-translational modifications present in native systems. Validate findings using native PAGE to compare enzyme conformations and activity. Cross-reference with tissue homogenate assays to account for cofactor availability .

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